molecular formula C16H24N4O5 B2447680 1-O'-Tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate CAS No. 2490398-76-8

1-O'-Tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate

Cat. No. B2447680
CAS RN: 2490398-76-8
M. Wt: 352.391
InChI Key: WOPDCHBSWAHGTF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a spirocyclic system, which is a type of cyclic compound where two rings share a single atom. The compound also contains an azide group (-N3), which is a functional group known for its high reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. One possible starting point could be the synthesis of the spirocyclic system, followed by the introduction of the azide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system and the azide group. The spirocyclic system would likely impart a certain degree of rigidity to the molecule, while the azide group could potentially make the compound quite reactive .


Chemical Reactions Analysis

The azide group is known for its reactivity and can participate in a variety of chemical reactions. For example, azides can react with phosphines to form amines in the Staudinger reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the spirocyclic system could potentially impact the compound’s solubility and stability, while the azide group could make the compound quite reactive .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of functionalized 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, demonstrating its utility in complex organic synthesis. This process involves one-pot three-component reactions, showcasing the compound's adaptability in multistep chemical reactions (Filatov et al., 2017).

Biological Activities

  • Derivatives of this compound, specifically ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, have been explored for their antimalarial activities. This indicates potential biological significance and application in pharmaceutical research (Ningsanont et al., 2003).

Applications in Material Science

  • Its synthesis and molecular structure have been thoroughly investigated, which is crucial for applications in material science and nanochemistry. The understanding of its structural characteristics can lead to innovative uses in material synthesis (Moriguchi et al., 2014).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. The azide group could potentially be involved in some sort of biological activity, given its reactivity .

Safety and Hazards

Azides are generally considered to be hazardous due to their high reactivity. They can decompose explosively when heated or subjected to shock. Therefore, this compound should be handled with care .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research in organic chemistry. Future research could potentially explore the synthesis of similar compounds, their reactivity, and their potential applications .

properties

IUPAC Name

1-O'-tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O5/c1-5-23-11(21)15-6-14(7-15,8-18-19-17)25-16(15)9-20(10-16)12(22)24-13(2,3)4/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPDCHBSWAHGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC23CN(C3)C(=O)OC(C)(C)C)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O'-Tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate

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